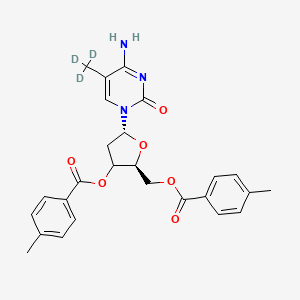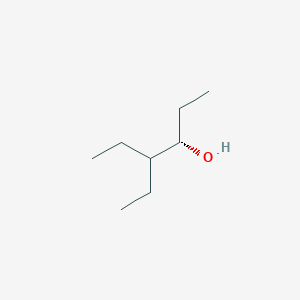
(3S)-4-ethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-ethylhexan-3-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the hexanol family and is characterized by the presence of an ethyl group attached to the fourth carbon of the hexane chain and a hydroxyl group attached to the third carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-ethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-4-ethylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (3S)-4-ethylhexan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (3S)-4-ethylhexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3S)-4-ethylhexan-3-one.
Reduction: (3S)-4-ethylhexane.
Substitution: (3S)-4-ethylhexyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: (3S)-4-ethylhexan-3-ol is used as a chiral building block in organic synthesis. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model compound to study the effects of chirality on biological activity and interactions with enzymes and receptors.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals, where the specific three-dimensional arrangement can influence the drug’s efficacy and safety.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-4-ethylhexan-3-ol depends on its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparación Con Compuestos Similares
(3R)-4-ethylhexan-3-ol: The enantiomer of (3S)-4-ethylhexan-3-ol, differing only in the spatial arrangement of the atoms around the chiral center.
4-ethylhexan-3-one: The corresponding ketone, which can be reduced to this compound.
4-ethylhexane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C8H18O |
|---|---|
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
(3S)-4-ethylhexan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
BOJLCKCCKQMGKD-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](C(CC)CC)O |
SMILES canónico |
CCC(CC)C(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)
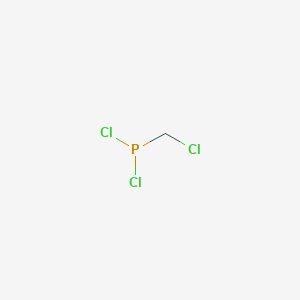
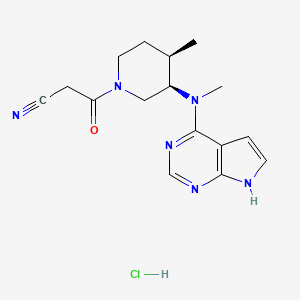
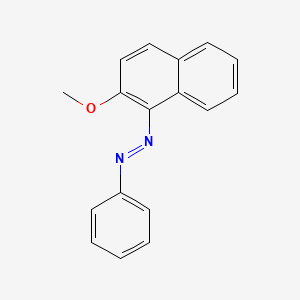

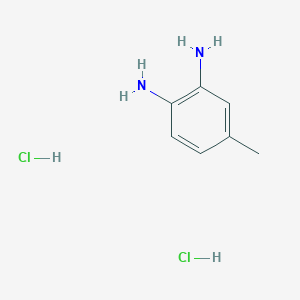
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
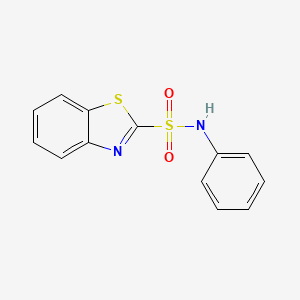
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
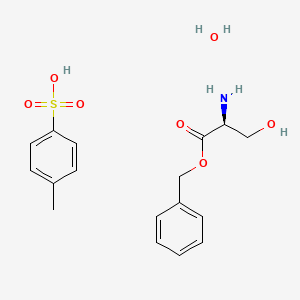
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
